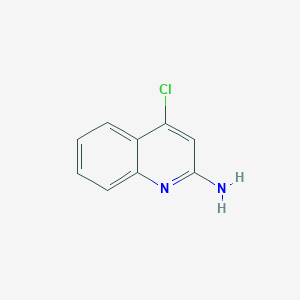

4-Chloroquinolin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloroquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFKEBBQPCDRND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555321 | |

| Record name | 4-Chloroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20151-42-2 | |

| Record name | 4-Chloroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloroquinolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery of Quinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Legacy of the Quinoline Core

In the landscape of heterocyclic chemistry, few scaffolds possess the historical significance and continued therapeutic relevance of quinoline. This bicyclic aromatic heterocycle, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1] Its journey from a byproduct of coal distillation to a privileged structure in blockbuster pharmaceuticals is a testament to over a century and a half of chemical ingenuity. This guide provides a comprehensive exploration of the history of quinoline's discovery, from its initial isolation to the development of the seminal synthetic methodologies that unlocked its vast potential. We will delve into the mechanistic underpinnings of these foundational reactions, offering insights into the experimental choices that paved the way for the synthesis of a diverse array of quinoline-based compounds.

Chapter 1: The Dawn of Quinoline - From Coal Tar to Structural Elucidation

The story of quinoline begins in the burgeoning field of organic chemistry in the 19th century, a time when chemists were beginning to unravel the complex tapestry of compounds derived from natural sources.

The Initial Isolation: A Tale of Two "Oils"

In 1834, the German chemist Friedlieb Ferdinand Runge, while meticulously fractionating coal tar, isolated a colorless, oily substance with a pungent odor.[2] He named this compound "leukol," derived from the Greek words for "white oil." Unbeknownst to Runge at the time, he had stumbled upon the fundamental quinoline scaffold.

A few years later, in 1842, French chemist Charles Frédéric Gerhardt, through the dry distillation of the antimalarial alkaloid quinine with a strong base, obtained a similar oily compound which he named "chinolin," a nod to its origin from the cinchona alkaloids.[1] For a period, "leukol" and "chinolin" were thought to be distinct entities. However, subsequent investigations revealed them to be one and the same, and the name "quinoline" ultimately prevailed.

Deciphering the Blueprint: The Structural Determination

The true nature of this intriguing molecule remained a puzzle for several decades. It was not until 1869 that the brilliant German chemist August Kekulé, renowned for his revolutionary theory of the structure of benzene, proposed the correct bicyclic structure of quinoline as a benzene ring fused to a pyridine ring.[2] This structural elucidation was a pivotal moment, providing a theoretical framework that would guide future synthetic endeavors and unlock the door to the systematic development of quinoline derivatives.

Chapter 2: The Age of Synthesis - Forging the Quinoline Core in the Laboratory

With the structure of quinoline established, the late 19th century witnessed a flurry of activity aimed at developing laboratory methods for its synthesis. This era gave birth to a series of named reactions that remain fundamental to quinoline chemistry to this day. These pioneering efforts were driven by the desire to produce quinoline and its derivatives for the burgeoning dye industry and for medicinal applications, spurred by the known biological activity of quinine.[2]

The Skraup Synthesis (1880): A Robust and Enduring Method

In 1880, the Czech chemist Zdenko Hans Skraup developed a powerful and versatile method for quinoline synthesis.[1] The archetypal Skraup reaction involves the heating of an aromatic amine (such as aniline) with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[3]

The ingenuity of the Skraup synthesis lies in its clever in-situ generation of the key reactant, acrolein (an α,β-unsaturated aldehyde), from the dehydration of glycerol by sulfuric acid.[1] The reaction then proceeds through a series of well-defined steps:

-

Michael Addition: The aromatic amine undergoes a conjugate addition to the acrolein.

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed cyclization.

-

Dehydration and Oxidation: Subsequent dehydration and oxidation yield the aromatic quinoline ring system.

The use of a strong oxidizing agent is crucial for the final aromatization step. The reaction is notoriously exothermic and requires careful control.

-

Reactants: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene.

-

Procedure:

-

In a large flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol while cooling.

-

Add nitrobenzene to the mixture.

-

Heat the mixture gently at first, and then more strongly once the initial vigorous reaction subsides. Maintain reflux for several hours.

-

After cooling, dilute the reaction mixture with water and steam distill to remove the unreacted nitrobenzene.

-

Make the residue alkaline with sodium hydroxide and steam distill again to isolate the quinoline.

-

The crude quinoline is then purified by distillation.

-

Diagram: The Skraup Quinoline Synthesis

Caption: The Skraup synthesis proceeds via in-situ formation of acrolein.

The Friedländer Synthesis (1882): A Convergent Approach

Just two years after Skraup's discovery, German chemist Paul Friedländer reported a more convergent method for quinoline synthesis.[2] The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group, typically in the presence of an acid or base catalyst.[4]

The elegance of the Friedländer synthesis lies in its direct construction of the quinoline ring from two pre-functionalized fragments. The reaction mechanism is believed to proceed through an initial aldol-type condensation followed by cyclization and dehydration.

-

Aldol Condensation: The enolate of the α-methylene carbonyl compound attacks the carbonyl group of the 2-aminoaryl aldehyde or ketone.

-

Cyclization and Dehydration: The resulting aldol adduct undergoes intramolecular cyclization via attack of the amino group on the newly formed hydroxyl group, followed by dehydration to form the quinoline.

The choice of an acid or base catalyst depends on the specific substrates used.

-

Reactants: 2-Aminobenzaldehyde, acetone.

-

Catalyst: Sodium hydroxide (base-catalyzed).

-

Procedure:

-

Dissolve 2-aminobenzaldehyde and a slight excess of acetone in ethanol.

-

Add a catalytic amount of aqueous sodium hydroxide solution.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure 2-methylquinoline.

-

Diagram: The Friedländer Quinoline Synthesis

Caption: The Friedländer synthesis offers a direct route to substituted quinolines.

The Combes Synthesis (1888): Utilizing β-Diketones

In 1888, the French chemist Alphonse Combes introduced a method for the synthesis of 2,4-disubstituted quinolines.[5] The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[5]

The Combes synthesis is a powerful tool for accessing quinolines with substituents at the 2- and 4-positions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic cyclization.

-

Schiff Base Formation: The aniline reacts with one of the carbonyl groups of the β-diketone to form a Schiff base.

-

Tautomerization: The Schiff base tautomerizes to an enamine.

-

Cyclization and Dehydration: The enamine undergoes an acid-catalyzed intramolecular electrophilic attack on the aromatic ring, followed by dehydration to yield the quinoline product.

The use of a strong acid, such as sulfuric acid, is essential for promoting the cyclization step.

-

Reactants: Aniline, acetylacetone (a β-diketone).

-

Catalyst: Concentrated sulfuric acid.

-

Procedure:

-

Carefully add concentrated sulfuric acid to a mixture of aniline and acetylacetone while cooling.

-

Heat the reaction mixture for a specified period.

-

Pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

-

Collect the crude product by filtration, wash with water, and purify by recrystallization or distillation to obtain 2,4-dimethylquinoline.

-

Diagram: The Combes Quinoline Synthesis

Caption: The Combes synthesis is a key method for 2,4-disubstituted quinolines.

The Doebner-von Miller Reaction (1881): A Variation on a Theme

A year after the Skraup synthesis, Oscar Doebner and Wilhelm von Miller developed a related method that offers greater flexibility in the synthesis of substituted quinolines.[6] The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid.[6]

The Doebner-von Miller reaction can be considered a modification of the Skraup synthesis where the α,β-unsaturated carbonyl compound is used directly, rather than being generated in situ. This allows for the introduction of a wider range of substituents on the pyridine ring of the quinoline. The mechanism is similar to that of the Skraup synthesis, involving a Michael addition followed by cyclization and oxidation.

The Gould-Jacobs Reaction (1939): Accessing 4-Hydroxyquinolines

Moving into the 20th century, the Gould-Jacobs reaction, reported in 1939, provided a valuable route to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[7] This reaction involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[7]

The Gould-Jacobs reaction is a multi-step process that culminates in the formation of the quinolone ring system.

-

Condensation: The aniline displaces the ethoxy group of the ethoxymethylenemalonate ester to form an anilinomethylenemalonate.

-

Thermal Cyclization: Heating this intermediate at high temperatures induces an intramolecular cyclization.

-

Saponification and Decarboxylation: The resulting ester is then saponified to the carboxylic acid, which upon heating, decarboxylates to yield the 4-hydroxyquinoline.

This reaction has been particularly important in the synthesis of quinolone antibiotics.

Chapter 3: The Impact and Evolution of Quinoline Discovery

The discovery of quinoline and the development of these foundational synthetic methods had a profound impact on science and medicine. The ability to synthesize a wide variety of quinoline derivatives paved the way for the development of numerous dyes, and more importantly, a vast arsenal of therapeutic agents. The antimalarial drugs chloroquine and mefloquine are prime examples of synthetic quinolines that have saved countless lives.[2]

The classical syntheses described herein laid the groundwork for countless modern variations and improvements. Contemporary organic chemists continue to build upon this legacy, developing more efficient, selective, and environmentally friendly methods for quinoline synthesis, often employing transition metal catalysis and other modern synthetic techniques.

Conclusion: A Legacy Etched in the Annals of Chemistry

The history of the discovery of quinoline compounds is a compelling narrative of scientific curiosity, perseverance, and ingenuity. From its humble origins in the complex mixture of coal tar to its central role in modern drug discovery, the quinoline scaffold has proven to be a remarkably versatile and enduring molecular framework. The pioneering work of Runge, Gerhardt, Kekulé, Skraup, Friedländer, Combes, and others not only provided access to this important class of compounds but also laid the foundations of modern heterocyclic chemistry. Their legacy continues to inspire chemists today as they explore new frontiers in the synthesis and application of quinoline derivatives, a testament to the enduring power of fundamental chemical discovery.

References

- 1. iipseries.org [iipseries.org]

- 2. organicreactions.org [organicreactions.org]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

Early Synthesis Methods for Chloro-Substituted Quinolines: A Foundational Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry.[1] First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its true value was unlocked through chemical synthesis, which allowed for the systematic exploration of its derivatives.[1][2] The late 19th and early 20th centuries saw the development of synthetic quinolines as potent therapeutic agents, most notably as antimalarials, inspired by the natural product quinine.[2][3]

Within this class, chloro-substituted quinolines have demonstrated exceptional importance. The introduction of a chlorine atom onto the quinoline core can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity. The development of Chloroquine in the 1930s, a potent antimalarial drug, cemented the strategic importance of chloroquinolines and spurred the development of robust synthetic routes to access them.[2][3] This guide provides an in-depth exploration of the foundational, early-era synthetic methods that enabled the creation of these critical compounds, focusing on the underlying chemical principles and providing actionable experimental protocols.

Chapter 1: Direct Synthesis from Chlorinated Anilines

The most straightforward early approaches to chloroquinolines involved incorporating the chloro-substituent into the aniline starting material. Several classical named reactions were amenable to this strategy, directly yielding the desired chlorinated heterocyclic core. The choice of reaction often dictated the final substitution pattern on the quinoline ring.

The Skraup Synthesis (1880)

Discovered by Zdenko Hans Skraup, this method is one of the oldest and most direct routes to the quinoline core.[4][5] It involves the acid-catalyzed reaction of an aniline with glycerol, in the presence of an oxidizing agent like nitrobenzene.[4][6] The reaction is notoriously vigorous, but the inclusion of a moderator such as ferrous sulfate can tame its exothermic nature.[5]

Causality and Mechanism: The key to the Skraup synthesis is the in situ dehydration of glycerol by concentrated sulfuric acid to form acrolein.[1] The aniline then undergoes a Michael addition to this reactive α,β-unsaturated aldehyde. This is followed by an acid-catalyzed cyclization and, finally, dehydrogenation by the oxidizing agent to furnish the aromatic quinoline ring.[4][6] By starting with a chloroaniline, the chlorine atom is carried through the synthesis, appearing on the benzenoid ring of the final product. For example, the use of 3-chloroaniline will produce a mixture of 5-chloroquinoline and 7-chloroquinoline. A modified Skraup reaction has been successfully used to prepare 5-chloro-8-hydroxyquinoline.[7]

Logical Flow of the Skraup Synthesis

Caption: Skraup synthesis workflow for chloroquinolines.

The Combes Synthesis (1888)

The Combes synthesis provides a reliable method for producing 2,4-disubstituted quinolines.[1][8] This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.[8][9]

Causality and Mechanism: The reaction proceeds in two main stages. First, the aniline and β-diketone condense to form an enamine intermediate (a Schiff base tautomer).[8] In the presence of a strong acid, such as sulfuric acid, the enamine is protonated, which facilitates the second stage: an intramolecular electrophilic aromatic substitution, closing the ring. Subsequent dehydration yields the final substituted quinoline.[8] This method provides excellent regiocontrol based on the starting materials. A well-documented example is the reaction of m-chloroaniline with acetylacetone (a β-diketone) to yield 2,4-dimethyl-7-chloroquinoline.[1][9]

Experimental Protocol: Combes Synthesis of 2,4-dimethyl-7-chloroquinoline [9]

-

Reaction Setup: To a flask, add m-chloroaniline and an equimolar amount of acetylacetone.

-

Catalyst Addition: Slowly and with cooling, add concentrated sulfuric acid to the mixture.

-

Cyclization: Heat the reaction mixture to facilitate the condensation and subsequent cyclization. The exact temperature and time will depend on the specific substrates but is typically in the range of 100-150 °C.

-

Work-up: After cooling, the reaction mixture is carefully poured onto ice and neutralized with a base (e.g., sodium hydroxide solution).

-

Isolation: The precipitated product is collected by filtration, washed with water, and can be purified by crystallization from a suitable solvent like ethanol.

The Friedländer Synthesis (1882)

The Friedländer synthesis is a highly versatile method that condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester).[10][11] The reaction can be catalyzed by either acid or base.[12]

Causality and Mechanism: Two primary mechanistic pathways are proposed.[10] The first involves an initial aldol condensation between the two carbonyl partners, followed by cyclization via imine formation. The second pathway begins with the formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol-type cyclization. In both cases, a final dehydration step yields the quinoline.[10] The choice of a 2-amino-chlorobenzaldehyde or a 2-amino-chlorophenyl ketone as the starting material directly installs the chlorine atom onto the resulting quinoline.

Chapter 2: The Gould-Jacobs Reaction: Gateway to 4-Chloroquinolines

While direct syntheses are effective, the development of many clinically significant chloroquinolines, particularly Chloroquine, required a different strategy. The key was to first synthesize a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) and then convert the hydroxyl group to a chlorine. The Gould-Jacobs reaction, reported in 1939, became the preeminent method for this approach.[13][14]

Causality and Mechanism: The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME).[14][15] This initial step forms an anilinomethylenemalonate intermediate. The subsequent high-temperature thermal cyclization is the key ring-forming step.[13][16] This is followed by saponification (hydrolysis) of the ester group and a final decarboxylation to yield the 4-hydroxyquinoline.[14] This pathway was instrumental in the large-scale synthesis of 4,7-dichloroquinoline, the direct precursor to Chloroquine.[16][17]

Gould-Jacobs Pathway to 7-chloro-4-hydroxyquinoline

Caption: The multi-step Gould-Jacobs reaction sequence.

Experimental Protocol: Synthesis of 7-Chloro-4-hydroxyquinoline [16] This protocol is based on the procedure published in Organic Syntheses.

-

Condensation: m-Chloroaniline (1 mole) and diethyl ethoxymethylenemalonate (1 mole) are mixed and heated (e.g., 100-110 °C) for a defined period (e.g., 1 hour). The ethanol formed during the condensation is removed.

-

Cyclization: The resulting crude anilinoacrylate intermediate is added to a high-boiling solvent, such as Dowtherm A, preheated to its boiling point (approx. 250 °C). The mixture is refluxed for a short period (e.g., 15-20 minutes) to effect cyclization. Upon cooling, the cyclized product, ethyl 7-chloro-4-hydroxy-3-quinolinecarboxylate, precipitates.

-

Saponification: The isolated ester is suspended in an aqueous sodium hydroxide solution (e.g., 10%) and refluxed until the solid completely dissolves (approx. 1 hour), indicating complete hydrolysis to the sodium salt of the carboxylic acid.

-

Acidification: The cooled solution is acidified (e.g., with HCl or H₂SO₄) to precipitate the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.

-

Decarboxylation: The dried carboxylic acid is suspended in a high-boiling solvent (e.g., Dowtherm A) and heated (e.g., 240-260 °C) until carbon dioxide evolution ceases, yielding 7-chloro-4-hydroxyquinoline.

Chapter 3: Chlorination of 4-Hydroxyquinolines with Phosphorus Oxychloride

The final, critical step in the indirect synthesis of 4-chloroquinolines is the conversion of the C4-hydroxyl group into a chlorine atom. This transformation is almost exclusively accomplished using phosphorus oxychloride (POCl₃), a powerful chlorinating and dehydrating agent.[16][18]

Causality and Mechanism: The hydroxyl group of a 4-quinolone is phenolic in nature but exists in tautomeric equilibrium with the amide-like keto form. The reaction with POCl₃ is believed to proceed via an initial phosphorylation of the hydroxyl oxygen, forming a phosphate ester intermediate.[18][19] This intermediate is an excellent leaving group. A subsequent nucleophilic attack by a chloride ion (from POCl₃) at the C4 position displaces the phosphate group, yielding the desired 4-chloroquinoline.[18][19][20]

Mechanism of POCl₃ Chlorination

Caption: Chlorination of a 4-quinolone using POCl₃.

Experimental Protocol: Synthesis of 4,7-Dichloroquinoline [16]

-

Reaction Setup: 7-Chloro-4-hydroxyquinoline is suspended in an excess of phosphorus oxychloride (POCl₃), which often serves as both the reagent and the solvent.

-

Heating: The mixture is heated, for instance, to 135–140 °C, and stirred for approximately 1 hour.[16] The reaction should be conducted in a well-ventilated fume hood with appropriate safety precautions due to the corrosive and reactive nature of POCl₃.

-

Work-up: The reaction mixture is cooled and then carefully and slowly poured onto crushed ice to quench the excess POCl₃. This is a highly exothermic process.

-

Neutralization & Extraction: The acidic aqueous solution is neutralized with a base (e.g., ammonia or sodium hydroxide). The product is then extracted into an organic solvent such as chloroform or ethyl acetate.

-

Isolation: The organic extracts are combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude 4,7-dichloroquinoline, which can be purified by crystallization or chromatography.

Comparative Summary of Early Methods

| Synthesis Method | Starting Materials | Key Conditions | Typical Product | Causality/Rationale |

| Skraup | Chloroaniline, Glycerol | H₂SO₄, Oxidizing Agent | 5- and 7-Chloroquinolines | Direct cyclization onto a pre-chlorinated benzene ring.[4][5] |

| Combes | Chloroaniline, β-Diketone | Strong Acid (e.g., H₂SO₄) | 2,4-Disubstituted Chloroquinolines | Electrophilic cyclization of an enamine onto the chloroaniline ring.[1][8] |

| Friedländer | 2-Amino-chlorobenzaldehyde/ketone, α-Methylene Compound | Acid or Base Catalyst | Polysubstituted Chloroquinolines | Condensation followed by cyclodehydration; chloro-group is on the amine component.[10][11] |

| Gould-Jacobs | Chloroaniline, Malonic Ester Derivative | High-Temp. Cyclization | 4-Hydroxy-chloroquinolines | Builds the pyridine ring first, creating a precursor for C4-chlorination.[13][14] |

| POCl₃ Chlorination | 4-Hydroxy-chloroquinoline, POCl₃ | Heat/Reflux | 4-Chloro-substituted Quinolines | Converts a stable hydroxyl group into a reactive chloro group for further functionalization.[16][18] |

Conclusion

The early methods for synthesizing chloro-substituted quinolines laid the essential groundwork for modern medicinal chemistry. The direct approaches of Skraup, Combes, and Friedländer offered efficient pathways when the desired substitution pattern was accessible from a readily available chloroaniline. However, the true breakthrough for accessing therapeutically vital compounds like Chloroquine came from the indirect, two-stage strategy. The Gould-Jacobs reaction provided elegant access to the 4-hydroxyquinoline core, which could then be efficiently converted to the crucial 4-chloro intermediate using phosphorus oxychloride. These foundational reactions, born out of the late 19th and early 20th centuries, are not merely historical footnotes; they represent a masterclass in synthetic strategy and continue to inform the development of heterocyclic chemistry today.

References

- 1. iipseries.org [iipseries.org]

- 2. biosynce.com [biosynce.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. benchchem.com [benchchem.com]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 15. Gould-Jacobs Reaction [drugfuture.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 18. benchchem.com [benchchem.com]

- 19. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloroquinolin-2-amine

Introduction: A Versatile Scaffold in Modern Chemistry

4-Chloroquinolin-2-amine is a heterocyclic aromatic compound that has emerged as a significant building block in medicinal chemistry and materials science. Its rigid quinoline core, substituted with a reactive chlorine atom at the 4-position and a nucleophilic amino group at the 2-position, provides a unique platform for the synthesis of a diverse array of complex molecules.[1] The strategic placement of these functional groups governs its reactivity and makes it a sought-after precursor for developing novel therapeutic agents, particularly kinase inhibitors and antimalarial drugs.[2][3] This guide offers a comprehensive exploration of the core physicochemical properties of this compound, providing researchers, scientists, and drug development professionals with the technical data and field-proven insights necessary for its effective application.

Molecular Identity and Structural Elucidation

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and structure.

-

Chemical Name: this compound

-

CAS Number: 20151-42-2[4]

-

Molecular Formula: C₉H₇ClN₂[4]

-

Molecular Weight: 178.62 g/mol [4]

The structure consists of a bicyclic quinoline ring system, which is an aromatic heterocycle containing a benzene ring fused to a pyridine ring. The key functional groups are a primary amine (-NH₂) at the C2 position and a chlorine atom (-Cl) at the C4 position.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experimental conditions, formulation strategies, and predicting its pharmacokinetic profile.

| Property | Value | Source(s) |

| Appearance | Yellow to white solid | [5] |

| Melting Point | 134-137 °C | [5] |

| Boiling Point | Not available (decomposes) | [4][5] |

| Solubility | Soluble in common organic solvents like DMSO and alcohols. | Inferred from synthetic protocols |

| pKa (of conjugate acid) | Not experimentally determined. Expected to be a weak base. | |

| LogP (predicted) | 2.5 | Inferred from related structures |

Field Insights on Basicity (pKa): While an experimental pKa value is not readily available, the basicity of this compound can be understood from its structure. The primary amine at the C2 position is the main basic center. However, its basicity is significantly reduced compared to aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic quinoline ring system. The electron-withdrawing effect of the chlorine atom at the C4 position further decreases the electron density on the ring and, consequently, the basicity of the amine. The nitrogen atom within the quinoline ring is also a weak base.[2]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the protons of the primary amine. The aromatic protons will appear in the downfield region (typically 6.5-8.5 ppm), with their chemical shifts and splitting patterns influenced by the positions of the chloro and amino substituents. The amine protons (-NH₂) are expected to show a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.[6]

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the nitrogen and chlorine atoms will be significantly influenced, appearing at characteristic chemical shifts. Aromatic carbons typically resonate in the 110-160 ppm range.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. For this compound, the following characteristic absorption bands are expected:

-

N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[8]

-

N-H Bending: A bending vibration (scissoring) for the primary amine is typically observed around 1600 cm⁻¹.[9]

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretching: A stretching vibration for the C-Cl bond is expected in the fingerprint region, typically around 700-800 cm⁻¹.[10]

UV-Vis Spectroscopy

The quinoline ring system is a strong chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show strong absorption bands corresponding to π → π* transitions. For aminoquinolines, characteristic absorption maxima (λmax) are often observed around 240 nm and in the 340-360 nm range.[11][12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at m/z 178. An isotopic peak at m/z 180 (M+2) with an intensity of approximately one-third of the M⁺ peak is expected due to the natural abundance of the ³⁷Cl isotope.[6]

Reactivity and Synthetic Utility: A Field Perspective

The chemical behavior of this compound is dominated by the interplay between the electron-deficient quinoline ring, the displaceable chloro group, and the nucleophilic amino group.

The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SₙAr)

The most significant reaction of this scaffold is the nucleophilic aromatic substitution (SₙAr) at the C4 position.[2] The electron-withdrawing effect of the quinoline nitrogen makes the C4 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion.[13] This reaction is a cornerstone for the synthesis of a vast number of biologically active 4-substituted aminoquinolines.[3]

Caption: Generalized workflow for the SₙAr reaction of this compound.

Common nucleophiles include primary and secondary amines, alcohols, and thiols. These reactions are often carried out at elevated temperatures, sometimes with the aid of a base to deprotonate the nucleophile or scavenge the HCl byproduct.[6]

Reactivity of the 2-Amino Group

The primary amine at the C2 position can undergo typical amine reactions, such as acylation, alkylation, and condensation with carbonyl compounds. This allows for further diversification of the molecule, enabling the synthesis of complex derivatives with tailored properties.[1]

Experimental Protocols: A Self-Validating Approach

The following protocols are provided as a guide for the characterization and application of this compound.

Protocol 1: Determination of Melting Point

-

Preparation: Place a small, finely powdered sample of this compound into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: Insert the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point (134-137 °C).

-

Observation: Decrease the heating rate to 1-2 °C per minute and observe the sample closely.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Protocol 2: Acquisition of ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Place the NMR tube in the spectrometer.

-

Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Ensure proper shimming to obtain high-resolution spectra.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and splitting patterns to assign the peaks to the respective protons in the molecule.

Protocol 3: Representative Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the synthesis of a 4-amino-substituted quinoline derivative.

Caption: Experimental workflow for a typical SₙAr reaction.

-

Reactants: In a round-bottom flask, combine this compound (1 equivalent), the desired amine nucleophile (1.1-2 equivalents), and a suitable solvent such as DMF or ethanol.[2]

-

Conditions: Add a base like potassium carbonate or triethylamine (2-3 equivalents) if the nucleophile is an amine salt or to scavenge the generated HCl.

-

Heating: Heat the reaction mixture to reflux (typically 80-120 °C) for several hours to overnight. The reaction can often be accelerated using microwave irradiation.[3]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure, and partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Conclusion

This compound is a compound of significant interest due to its versatile chemical reactivity and its role as a key intermediate in the synthesis of high-value molecules. A comprehensive understanding of its physicochemical properties, as detailed in this guide, is paramount for its successful application in research and development. The data and protocols presented herein provide a solid foundation for scientists to explore the full potential of this important chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. CAS 20151-42-2 | this compound - Synblock [synblock.com]

- 5. Wirtualne wycieczki [hostnet.pl]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. rockymountainlabs.com [rockymountainlabs.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

mass spectrometry analysis of 4-Chloroquinolin-2-amine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Chloroquinolin-2-amine

Introduction

This compound is a substituted quinoline derivative of significant interest in synthetic chemistry and drug discovery. The quinoline scaffold is a foundational structure in numerous pharmacologically active compounds, and understanding the precise structure and quantity of its derivatives is paramount for development and quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive analytical technique for the characterization and quantification of such molecules. Its unparalleled sensitivity and specificity allow for confident structural elucidation and trace-level detection in complex matrices.

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, this paper delves into the rationale behind instrumental choices, the principles of ionization and fragmentation, and the development of robust quantitative workflows. It is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to master the analysis of this important chemical entity.

Physicochemical Properties and Their Analytical Implications

A foundational understanding of the analyte's properties is critical for method development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇ClN₂ | PubChem[1] |

| Average Molecular Weight | 178.62 g/mol | PubChem[1] |

| Monoisotopic Molecular Weight | 178.0298 Da | PubChem[1] |

| Structure | Quinoline ring with a chlorine atom at position 4 and an amine group at position 2 | - |

The presence of the basic amine group and the nitrogen atom within the quinoline ring makes this compound an ideal candidate for positive mode electrospray ionization (ESI), as these sites are readily protonated. The molecule's overall structure suggests sufficient hydrophobicity for effective separation using reversed-phase liquid chromatography.

Ionization Technique Selection: The Rationale for Electrospray Ionization (ESI)

The choice of ionization method is the most critical parameter in mass spectrometry, dictating whether an analyte can be successfully analyzed.[2][3] For a molecule like this compound, two primary techniques could be considered: Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Electron Ionization (EI): A hard ionization technique that bombards gas-phase molecules with high-energy electrons.[4] This process imparts significant internal energy, leading to extensive and often complex fragmentation. While the resulting fragmentation pattern is highly reproducible and excellent for library matching, the molecular ion peak may be weak or entirely absent, complicating initial identification.[4][5][6]

-

Electrospray Ionization (ESI): A soft ionization technique that generates ions directly from a liquid solution by creating a fine, charged aerosol.[3] It imparts minimal excess energy, typically resulting in an abundant ion corresponding to the protonated molecule, [M+H]⁺. This makes it exceptionally well-suited for LC-MS applications and for confirming the molecular weight of the analyte.[2]

Qualitative Analysis: Structural Elucidation via LC-MS/MS

The primary goal of qualitative analysis is to confirm the identity of the compound through its molecular weight and characteristic fragmentation pattern. A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is ideal for this purpose, providing accurate mass measurements for both precursor and product ions.[8]

Experimental Protocol: LC-MS/MS

This protocol outlines a robust starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Dilute the stock solution to a working concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

-

Liquid Chromatography (LC) Conditions:

-

System: UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water. The formic acid serves to acidify the mobile phase, promoting the protonation of the analyte for efficient ESI ionization.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Positive.

-

Scan Mode: Full Scan MS (m/z 100-400) and Tandem MS (Product Ion Scan) of the protonated precursor.

-

Capillary Voltage: 3500 V.

-

Gas Temperature: 300 °C.

-

Gas Flow: 10 L/min.

-

Nebulizer Pressure: 35 psi.

-

Fragmentor Voltage: 120 V.

-

Collision Energy (for MS/MS): Ramped from 10-40 eV to generate a comprehensive fragmentation spectrum.

-

Interpretation of Mass Spectra

Full Scan MS Spectrum: In the full scan mode, the primary observation will be the protonated molecular ion, [M+H]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic pattern will be observed:

-

m/z 179.0374: Corresponding to the [C₉H₈³⁵ClN₂]⁺ ion.

-

m/z 181.0345: Corresponding to the [C₉H₈³⁷ClN₂]⁺ ion. The intensity ratio of these two peaks will be approximately 3:1, serving as a powerful diagnostic tool for confirming the presence of a single chlorine atom.

Tandem MS (MS/MS) Spectrum and Fragmentation Pathway: Collision-induced dissociation (CID) of the precursor ion (m/z 179) reveals the compound's structural backbone. The fragmentation of chloroquinoline derivatives often involves the elimination of heteroatoms and cleavage of the ring system.[7] A plausible fragmentation pathway for this compound is proposed below.

Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺ of this compound.

-

Loss of HCl (m/z 179 → m/z 143): A primary and highly characteristic fragmentation pathway for chloro-substituted aromatic compounds involves the neutral loss of hydrochloric acid (36 Da). This results in a significant product ion at m/z 143.0.

-

Loss of Ammonia (m/z 179 → m/z 152): The 2-amino group can be eliminated as a neutral ammonia molecule (17 Da), yielding an ion at m/z 152.0.

-

Ring Cleavage (m/z 143 → m/z 116): Following the loss of HCl, the resulting quinoline amine radical cation can undergo further fragmentation, commonly through the loss of hydrogen cyanide (HCN, 27 Da) from the heterocyclic ring, producing an ion at m/z 116.0.

Quantitative Analysis: A Robust Workflow Using LC-MRM

For quantifying this compound in complex matrices like plasma or environmental samples, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the industry standard.[9][10] This technique offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.

References

- 1. 2-Chloroquinolin-8-amine | C9H7ClN2 | CID 346519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. as.uky.edu [as.uky.edu]

- 3. acdlabs.com [acdlabs.com]

- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 4-Chloroquinolin-2-amine for Researchers and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Profiling in Early-Stage Drug Discovery

4-Chloroquinolin-2-amine is a heterocyclic amine belonging to the quinoline class of compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the antimalarial drug chloroquine. The specific substitution pattern of a chloro group at the 4-position and an amino group at the 2-position makes this compound an interesting building block for the synthesis of novel bioactive molecules.

In the journey of a new chemical entity from a laboratory curiosity to a potential therapeutic, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility and stability are foundational pillars that dictate the feasibility of formulation, the reliability of in vitro and in vivo assays, and ultimately, the bioavailability and shelf-life of a drug product. A compound with poor solubility can lead to erroneous biological data and present significant challenges in developing a suitable dosage form. Similarly, an unstable compound that readily degrades can result in a loss of potency and the formation of potentially toxic impurities.

This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound. As there is a paucity of publicly available experimental data for this specific molecule, this guide will focus on providing a robust framework for its characterization. We will present predicted physicochemical properties to guide initial experimental design, followed by detailed, field-proven protocols for the experimental determination of solubility and stability. This guide is intended to empower researchers, scientists, and drug development professionals to generate the critical data required to confidently advance their research with this compound.

Predicted Physicochemical Properties of this compound

In the absence of experimental data, in silico prediction tools can provide valuable initial estimates of a compound's properties. Software such as ACD/Labs Percepta utilizes extensive databases of experimental values to build predictive models based on chemical structure.[1][2][3] The following table summarizes the predicted physicochemical properties of this compound. It is crucial to underscore that these are theoretical values and must be confirmed by experimental determination.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 178.62 g/mol | Influences diffusion and absorption. |

| pKa (most basic) | 4.40 ± 0.50 | Governs the ionization state at different physiological pH values, impacting solubility and membrane permeability. |

| logP | 2.3 - 2.5 | A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. |

| Aqueous Solubility | Predicted to be low | Directly impacts dissolution rate and bioavailability. Low solubility can be a major hurdle in formulation development. |

Predicted Solubility in Common Laboratory Solvents:

While a precise quantitative value for solubility in various organic solvents is not available in the literature, based on the structure (a heterocyclic aromatic amine with a chloro substituent), a qualitative prediction can be made. The presence of the amino group suggests some affinity for polar protic solvents through hydrogen bonding, while the aromatic quinoline core and the chloro group contribute to its solubility in a range of organic solvents. A study on the solubility of 2-amino-4-chloro-6-methoxypyrimidine showed that solubility was highest in polar aprotic solvents like N,N-dimethylformamide (DMF) and acetone, followed by alcohols, and was lowest in non-polar solvents like toluene and ethyl benzene.[4] A similar trend can be anticipated for this compound.

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The amino group can act as a hydrogen bond donor and acceptor, but the overall aromatic and chlorinated structure limits aqueous solubility. Solubility in alcohols is expected to be better than in water. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Moderate to High | These solvents can accept hydrogen bonds from the amino group and effectively solvate the quinoline ring system through dipole-dipole interactions. |

| Non-Polar | Dichloromethane, Toluene, Hexane | Low to Moderate | The aromatic quinoline core allows for some solubility in non-polar solvents, but the polar amino group will limit this. Dichloromethane is likely to be a better solvent than highly non-polar solvents like hexane. |

Experimental Determination of Solubility

The definitive assessment of a compound's solubility requires empirical measurement. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[5][6]

Experimental Workflow for Solubility Determination

References

- 1. acdlabs.com [acdlabs.com]

- 2. acdlabs.com [acdlabs.com]

- 3. acdlabs.com [acdlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

The Influential Architecture of the Quinoline Ring: A Technical Guide to the Electronic and Steric Effects of Substituents

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1][2] From the historical anti-malarial quinine to modern anti-cancer agents, the versatility of the quinoline ring system is undeniable.[3][4] This versatility, however, is not inherent to the core structure alone; it is profoundly dictated by the nature and position of substituents appended to the ring. The precise modulation of a quinoline derivative's biological activity and chemical reactivity hinges on a deep understanding of the electronic and steric effects exerted by these substituents.[1][5]

This in-depth technical guide provides a comprehensive exploration of these fundamental principles. We will dissect the intricate interplay of inductive and resonance effects, unravel the consequences of steric hindrance, and provide practical, field-proven methodologies for the characterization and prediction of these influences. This guide is designed to empower scientists to move beyond mere observation and to rationally design quinoline derivatives with tailored properties for their specific applications.

Part 1: The Electronic Landscape of the Quinoline Ring

The quinoline ring is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring.[2] This fusion results in a complex electronic environment where the electron-withdrawing nature of the nitrogen atom significantly influences the electron density distribution across the entire ring system. Substituents can further perturb this landscape through two primary electronic mechanisms: the inductive effect and the resonance effect.

The Inductive Effect: Through-Bond Polarization

The inductive effect is the transmission of charge through a chain of atoms, resulting in a permanent dipole in a bond. Electronegative substituents pull electron density away from the ring (a -I effect), while electropositive substituents donate electron density (a +I effect).

-

Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br, I), nitro groups (-NO₂), and cyano groups (-CN) are typical examples of substituents with a -I effect. When placed on the quinoline ring, they decrease the electron density of the ring system, particularly at the nitrogen atom.[6] This reduction in electron density lowers the basicity (pKa) of the quinoline nitrogen and makes the ring less susceptible to electrophilic attack.[6]

-

Electron-Donating Groups (EDGs): Alkyl groups (-CH₃, -C₂H₅) and silyl groups are common examples of substituents with a +I effect. They increase the electron density on the quinoline ring, enhancing its basicity and making it more reactive towards electrophiles.

The magnitude of the inductive effect is dependent on the electronegativity of the substituent and its distance from the ring. The effect weakens significantly as the number of bonds between the substituent and the ring increases.

The Resonance Effect: Delocalization of π-Electrons

The resonance effect, or mesomeric effect, involves the delocalization of π-electrons between a substituent and the aromatic ring. This effect is transmitted through the π-system and can be either electron-donating (+R) or electron-withdrawing (-R).

-

+R Effect (Electron-Donating): Substituents with lone pairs of electrons, such as amino (-NH₂) and hydroxyl (-OH) groups, can donate these electrons to the quinoline ring through resonance. This increases the electron density on the ring, particularly at the ortho and para positions relative to the substituent. A +R effect generally increases the basicity of the quinoline and activates the ring towards electrophilic substitution.

-

-R Effect (Electron-Withdrawing): Substituents with π-bonds to electronegative atoms, such as nitro (-NO₂), carbonyl (-C=O), and cyano (-CN) groups, can withdraw electron density from the quinoline ring through resonance. This delocalization of π-electrons away from the ring decreases its electron density, reduces the basicity of the nitrogen, and deactivates the ring towards electrophilic attack.

It is crucial to recognize that many substituents exhibit both inductive and resonance effects, which may act in the same or opposite directions. For instance, halogens are electron-withdrawing by induction (-I) but electron-donating by resonance (+R).[7] In the case of halogens, the inductive effect typically dominates, leading to an overall deactivation of the ring.

Part 2: Quantifying Electronic Effects: The Hammett Equation

To move from a qualitative to a quantitative understanding of electronic effects, the Hammett equation provides a powerful tool.[8] It describes a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. The equation is given by:

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

-

K or k is the equilibrium constant or reaction rate constant for the substituted reactant.

-

K₀ or k₀ is the corresponding value for the unsubstituted reactant.

-

σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent. It is a measure of the electronic effect of the substituent.

-

ρ (rho) is the reaction constant , which depends on the nature of the reaction and is independent of the substituent. It measures the susceptibility of the reaction to electronic effects.[8]

A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.[8]

Hammett Substituent Constants (σ)

The substituent constant, σ, is a measure of the electronic effect of a substituent. It is typically determined from the ionization of substituted benzoic acids in water at 25°C.

-

σₚ (para-substituents): Reflects the combined inductive and resonance effects of the substituent.

-

σₘ (meta-substituents): Primarily reflects the inductive effect, as the meta position is not in direct resonance conjugation with the substituent.

A selection of Hammett substituent constants is provided in the table below for easy reference.

| Substituent | σ (meta) | σ (para) |

| -NH₂ | -0.16 | -0.66 |

| -OH | 0.12 | -0.37 |

| -OCH₃ | 0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -F | 0.34 | 0.06 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -I | 0.35 | 0.18 |

| -CN | 0.56 | 0.66 |

| -NO₂ | 0.71 | 0.78 |

| Data adapted from established sources.[9][10] |

The ground state pKa of quinoline derivatives has been shown to have a linear relationship with the Hammett parameter σp.[11][12] This correlation allows for the prediction of basicity based on the electronic properties of the substituent.

Part 3: Steric Effects: The Influence of Size and Shape

Beyond electronic interactions, the steric bulk of substituents plays a critical role in dictating the reactivity and selectivity of reactions involving the quinoline ring.[13] Steric hindrance arises when the size of a substituent impedes the approach of a reagent to a reactive site.[14]

This effect is particularly pronounced at positions adjacent to the nitrogen atom (C2 and C8) and can significantly influence the course of a reaction. For example, in the synthesis of quinoline derivatives, bulky substituents can direct cyclization to a less sterically hindered position.[13][15] The inherent steric hindrance and electronic inaccessibility of the C-8 position present unique challenges in its functionalization.[16]

A classic example is the observation that 8-hydroxy-2-methylquinoline does not precipitate with aluminum, unlike the parent 8-hydroxyquinoline ("oxine").[14] This selectivity is attributed to the steric clash between the methyl group at the 2-position and the other ligands that would need to coordinate to the aluminum ion.

The interplay between steric and electronic factors governs the selectivity of many chemical transformations on the quinoline ring.[16]

Part 4: Experimental Protocols for Characterization

A thorough understanding of substituent effects requires robust experimental characterization. The following are standard protocols for key analytical techniques.

Determination of pKa by UV-Vis Spectrophotometry

Principle: The UV-Vis absorption spectrum of a quinoline derivative will differ between its protonated and deprotonated forms. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation.

Step-by-Step Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa of the quinoline derivative.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the quinoline derivative in a suitable solvent (e.g., methanol or DMSO).

-

Sample Preparation: For each pH value, add a small, constant aliquot of the stock solution to a cuvette containing the buffer solution. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid significant shifts in the pKa.

-

UV-Vis Measurement: Record the UV-Vis spectrum of each sample from approximately 200 to 400 nm.

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated species is maximal.

-

Plot the absorbance at this wavelength against the pH.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

-

Alternatively, the data can be fitted to the Henderson-Hasselbalch equation for a more precise determination.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Structural Analysis

Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for probing the electronic environment of the quinoline ring. The chemical shifts of the protons and carbons are sensitive to the electron density at their respective positions. Electron-withdrawing substituents will generally cause downfield shifts (to higher ppm), while electron-donating substituents will cause upfield shifts (to lower ppm).[17]

Step-by-Step Methodology for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the quinoline derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[17]

-

Instrument Setup:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.[17]

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the coupling patterns (splitting) to deduce the connectivity of the protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.

-

If necessary, acquire a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR (COSY and HSQC):

-

For complex spectra, a 2D COSY (Correlation Spectroscopy) experiment can be used to identify proton-proton couplings.[18]

-

A 2D HSQC (Heteronuclear Single Quantum Coherence) experiment correlates directly bonded protons and carbons, aiding in the assignment of the ¹³C spectrum.

-

By comparing the NMR spectra of a substituted quinoline to the parent quinoline, one can deduce the electronic effects of the substituent based on the changes in chemical shifts.[17]

Part 5: Visualizing the Concepts

To further clarify the principles discussed, the following diagrams illustrate key concepts and workflows.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of electronic and steric properties of 8-substituted quinolines in gold(III) complexes: Synthesis, electrochemistry, stability, interactions and antiproliferative studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biosynce.com [biosynce.com]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. global.oup.com [global.oup.com]

- 10. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 11. researchgate.net [researchgate.net]

- 12. Collection - Photobasicity in Quinolines: Origin and Tunability via the Substituentsâ Hammett Parameters - The Journal of Physical Chemistry Letters - Figshare [figshare.com]

- 13. benchchem.com [benchchem.com]

- 14. 317. Steric hindrance in Analytical Chemistry. Part I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Abstract

Tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is a phenomenon of profound significance in the field of medicinal chemistry and drug development.[1][2] This is particularly true for aminopyridines and related nitrogen-containing heterocyclic compounds, which form the core scaffolds of numerous pharmaceutical agents. The specific tautomeric form of a molecule dictates its three-dimensional shape, polarity, and hydrogen bonding capabilities, thereby influencing its pharmacokinetic and pharmacodynamic profiles.[3][4] An erroneous assignment of the dominant tautomer can lead to flawed structure-activity relationship (SAR) interpretations and ultimately, the failure of drug candidates. This guide provides a comprehensive exploration of tautomerism in aminopyridines, delving into the fundamental principles, influencing factors, and the advanced analytical and computational techniques employed to characterize and predict tautomeric equilibria.

The Fundamental Landscape of Tautomerism in Aminopyridines

The most prevalent form of tautomerism in aminopyridines is prototropic tautomerism, which involves the migration of a proton.[3] For aminopyridines, this primarily manifests as amino-imino tautomerism.

-

Amino Tautomer: The proton resides on the exocyclic nitrogen atom, preserving the aromaticity of the pyridine ring.

-

Imino Tautomer: The proton migrates to the endocyclic (ring) nitrogen atom, resulting in a dihydropyridine-like structure with an exocyclic imine group.

While both forms can exist, the amino tautomer is generally the more stable and predominant form for 2- and 4-aminopyridines in solution.[5][6] This preference is largely attributed to the preservation of the aromatic resonance energy in the amino form.[6] The imino form, with its quinonoid-like structure, experiences a loss of this stabilizing resonance energy.[6]

It is crucial to distinguish tautomers from resonance structures. Tautomers are distinct chemical species that are in equilibrium, while resonance structures are different representations of the same molecule.[1]

Beyond the simple amino-imino equilibrium, other forms of tautomerism can be relevant in related heterocycles:

-

Annular Tautomerism: Occurs in heterocyclic systems where a proton can occupy two or more positions on the ring, such as in imidazoles and triazoles.[1]

-

Ring-Chain Tautomerism: Involves an equilibrium between an open-chain structure and a cyclic form, often seen in sugars.[1]

The Interplay of Factors Governing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static; it is a dynamic process influenced by a delicate balance of intrinsic molecular properties and extrinsic environmental factors. Understanding these influences is paramount for predicting and controlling the tautomeric state of a drug candidate.

Substituent Effects: The Electronic Tug-of-War

The electronic nature of substituents on the pyridine ring can significantly alter the relative stabilities of the amino and imino tautomers.

-

Electron-donating groups (EDGs) , such as alkyl groups, tend to increase the electron density in the ring, which can further stabilize the aromatic amino form.

-

Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, can decrease the electron density of the ring. The effect of EWGs on tautomeric equilibrium is more complex and can depend on their position relative to the amino group and the ring nitrogen. In some cases, EWGs can stabilize the imino form by delocalizing the negative charge that can develop on the ring in this tautomer.[7]

The influence of substituents on tautomeric equilibrium constants has been a subject of extensive study, with correlations often drawn to Hammett substituent constants.[8]

Solvent Effects: The Power of the Medium

The surrounding solvent plays a critical role in dictating the preferred tautomeric form. Solvents can shift the equilibrium by preferentially solvating and stabilizing one tautomer over the other.

-

Polar Protic Solvents: Solvents like water and alcohols can form hydrogen bonds with both the amino and imino tautomers. The extent to which they stabilize each form depends on the specific hydrogen bonding interactions. For instance, water molecules can effectively solvate the more polar pyridone form of 2-hydroxypyridine, shifting the equilibrium in its favor.[9]

-

Polar Aprotic Solvents: Solvents like DMSO and DMF can also influence the equilibrium through dipole-dipole interactions.

-

Nonpolar Solvents: In nonpolar environments, intramolecular hydrogen bonding and inherent molecular stability become the dominant factors.

The equilibrium between 2-hydroxypyridine and 2-pyridone is a classic example of solvent-dependent tautomerism, with the pyridone form being favored in more polar solvents.[9]

pH: The Protonation State Matters

The pH of the medium determines the protonation state of the molecule, which can have a profound impact on the tautomeric equilibrium. Protonation can occur at either the ring nitrogen or the exocyclic amino group.

-

Protonation at the ring nitrogen of an aminopyridine favors the amino tautomer, as the positive charge is delocalized over the aromatic ring.

-

Protonation at the exocyclic nitrogen of the imino tautomer can also occur.

The relative basicities (pKa values) of the different nitrogen atoms in each tautomer will determine the site of protonation and the overall effect of pH on the equilibrium.[10]

Temperature: Shifting the Thermodynamic Balance

Temperature influences the tautomeric equilibrium by affecting the Gibbs free energy of the system. According to the principles of thermodynamics, an increase in temperature will favor the formation of the less stable tautomer if the tautomerization reaction is endothermic.[11] The interplay between kinetic and thermodynamic control is also crucial.[12][13][14]

-

Kinetic Control: At lower temperatures, the product distribution is determined by the rates of the forward and reverse reactions. The tautomer with the lower activation energy for its formation will be the kinetic product.[13]

-

Thermodynamic Control: At higher temperatures, where the interconversion between tautomers is rapid and reversible, the equilibrium will shift to favor the most thermodynamically stable tautomer.[11][13]

Analytical and Computational Tools for Tautomer Elucidation

A multi-pronged approach combining experimental techniques and computational modeling is essential for the accurate characterization of tautomeric systems.

Spectroscopic Techniques: A Window into Molecular Structure

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution.[15] By analyzing chemical shifts, coupling constants, and signal integrations, one can identify and quantify the different tautomers present at equilibrium.[15] The rate of interconversion between tautomers can also be studied using variable temperature NMR experiments.[16][17]

-

UV-Visible (UV-Vis) Spectroscopy: Different tautomers often exhibit distinct electronic absorption spectra. By comparing the experimental spectrum with those of "locked" derivatives (where tautomerism is prevented by chemical modification), one can infer the predominant tautomeric form.

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can provide valuable information about the functional groups present in each tautomer. For example, the presence of a C=O stretching band in the IR spectrum would be indicative of the pyridone tautomer in the 2-hydroxypyridine/2-pyridone system. Partial deuteration studies in IR spectroscopy can also help confirm the presence of amino groups.[18]

X-ray Crystallography: The Solid-State Picture

X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.[19][20] However, it is important to remember that the tautomeric preference in the solid state can be influenced by crystal packing forces and may not necessarily reflect the equilibrium in solution.[21][22][23] The Cambridge Structural Database (CSD) is a valuable resource for identifying and analyzing tautomers in crystal structures.[21][22]

Computational Chemistry: Predicting Tautomeric Landscapes

Quantum chemical calculations have become an indispensable tool for predicting the relative stabilities of tautomers.[3][24]

-

Density Functional Theory (DFT): DFT methods are widely used to calculate the relative energies of tautomers in the gas phase and in solution (using continuum solvent models).[25][26][27]

-